2-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
Molecular Structure Analysis
The molecular structure of oxadiazoles can be analyzed using various techniques such as single crystal X-ray diffraction method2. Intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group can be revealed2.Chemical Reactions Analysis
The reaction scope of oxadiazoles includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom2.
Physical And Chemical Properties Analysis
Oxadiazoles have a wide range of properties due to variation in the electronic environment. The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds1.Scientific Research Applications
Synthesis and Characterization
The compound 2-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline is related to a class of heterocyclic compounds that have been extensively studied for their synthesis and chemical properties. For instance, the synthesis and characterization of piperidinyl tetrahydrothieno[2,3-c]isoquinolines and related heterocycles have been documented, highlighting the versatility of these compounds in generating a diverse array of structures through various chemical reactions (Zaki et al., 2019). These syntheses often involve the construction of complex molecules from simpler precursors, demonstrating the potential for creating a wide range of chemically and biologically active compounds.
Antimicrobial Investigation
Several studies have explored the antimicrobial properties of compounds structurally related to 2-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline. For example, novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines have been synthesized and demonstrated promising antimicrobial activities against various pathogenic strains of bacteria and fungi (Zaki et al., 2021). These findings indicate the potential of such compounds in contributing to the development of new antimicrobial agents, which is crucial in the fight against drug-resistant infections.
Chemical Reactions and Functionalization
Compounds within the same chemical family as 2-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline have been utilized in various chemical reactions to yield novel heterocyclic structures. For instance, reactions incorporating redox-neutral amine C-H functionalization steps have been employed to synthesize pyrrolidine and tetrahydroisoquinoline derivatives (Zhu & Seidel, 2016). These methodologies highlight the compound's role in facilitating innovative synthetic routes to access complex molecular architectures, useful in medicinal chemistry and materials science.
Cytotoxic Evaluation
Further research has extended into evaluating the cytotoxic effects of related compounds, with some studies revealing that certain derivatives exhibit promising inhibitory effects against cancer cell lines (El-Deen et al., 2016). This suggests potential applications of 2-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline and its derivatives in the development of new anticancer therapies, underlining the importance of continued research in this area.
Safety And Hazards
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry2. In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides2.
Please consult with a professional chemist or a relevant expert for more specific and detailed information. This information is based on general knowledge and does not replace professional advice.
properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-2-17-22-20(26-23-17)15-7-8-18(21-11-15)27-13-19(25)24-10-9-14-5-3-4-6-16(14)12-24/h3-8,11H,2,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKBKFYTGACIIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one |
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